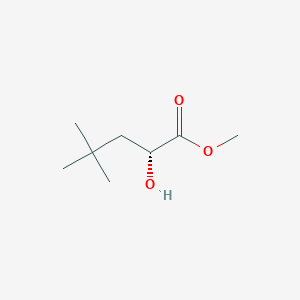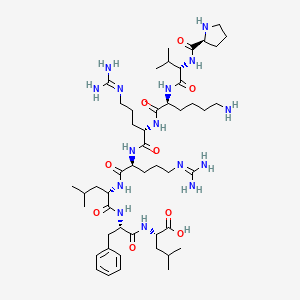![molecular formula C7H12N2O B14221529 N-[(1S)-1-Cyano-3-methylbutyl]formamide CAS No. 827044-05-3](/img/structure/B14221529.png)
N-[(1S)-1-Cyano-3-methylbutyl]formamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1S)-1-Cyano-3-methylbutyl]formamide is an organic compound with the molecular formula C7H12N2O It is a formamide derivative, characterized by the presence of a cyano group and a methylbutyl side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1S)-1-Cyano-3-methylbutyl]formamide typically involves the reaction of a suitable amine with formic acid or its derivatives. One common method is the reaction of 3-methylbutylamine with formic acid under controlled conditions to yield the desired formamide. The reaction is usually carried out in the presence of a catalyst to enhance the reaction rate and yield.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through the carbonylation of ammonia or amines. This process involves the reaction of ammonia or an amine with carbon monoxide to form the formamide. The reaction is typically conducted under high pressure and temperature to ensure efficient conversion.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(1S)-1-Cyano-3-methylbutyl]formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the formamide group to an amine or other reduced forms.
Substitution: The cyano group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Substitution reactions often require catalysts or specific reagents to facilitate the exchange of functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or other oxygen-containing compounds, while reduction can produce amines or other reduced forms.
Applications De Recherche Scientifique
N-[(1S)-1-Cyano-3-methylbutyl]formamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein modifications.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-[(1S)-1-Cyano-3-methylbutyl]formamide involves its interaction with specific molecular targets. The cyano group and formamide moiety can participate in various biochemical pathways, influencing enzyme activity and protein function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Formamide (Methanamide): A simpler formamide derivative with a single amide group.
N-Methylformamide (NMF): A methylated formamide with applications in pharmaceuticals and industrial processes.
N,N-Dimethylformamide (DMF): A widely used solvent in organic synthesis and industrial applications.
Uniqueness
N-[(1S)-1-Cyano-3-methylbutyl]formamide is unique due to its specific structural features, including the cyano group and methylbutyl side chain. These features confer distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
827044-05-3 |
|---|---|
Formule moléculaire |
C7H12N2O |
Poids moléculaire |
140.18 g/mol |
Nom IUPAC |
N-[(1S)-1-cyano-3-methylbutyl]formamide |
InChI |
InChI=1S/C7H12N2O/c1-6(2)3-7(4-8)9-5-10/h5-7H,3H2,1-2H3,(H,9,10)/t7-/m0/s1 |
Clé InChI |
RUEUZQWLVPGTET-ZETCQYMHSA-N |
SMILES isomérique |
CC(C)C[C@@H](C#N)NC=O |
SMILES canonique |
CC(C)CC(C#N)NC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-Phenyl-N-[3-(trimethoxysilyl)propyl]aniline](/img/structure/B14221462.png)



![Cyclohexanone, 4-[1-(4-hydroxyphenyl)propyl]-](/img/structure/B14221493.png)
![3-[(2-Methoxyethyl)amino]-1-(morpholin-4-yl)but-2-en-1-one](/img/structure/B14221494.png)




![2-Piperidinone, 4-[(4-methoxyphenyl)amino]-, (4S)-](/img/structure/B14221543.png)

